molecular formula C32H66O11 B3026494 Decaethylene glycol dodecyl ether CAS No. 6540-99-4

Decaethylene glycol dodecyl ether

Cat. No.: B3026494
CAS No.: 6540-99-4
M. Wt: 626.9 g/mol
InChI Key: KOMQWDINDMFMPD-UHFFFAOYSA-N
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Description

Decaethylene glycol dodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C32H66O11 and a molecular weight of 626.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaethylene glycol dodecyl ether is typically synthesized through the ethoxylation of dodecyl alcohol with ethylene oxide. The reaction is carried out under alkaline conditions, often using a catalyst such as potassium hydroxide. The process involves the sequential addition of ethylene oxide to dodecyl alcohol, resulting in the formation of the desired ether .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation and product purity. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Decaethylene glycol dodecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decaethylene glycol dodecyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decaethylene glycol dodecyl ether is primarily based on its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility in aqueous solutions. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Uniqueness: Decaethylene glycol dodecyl ether is unique due to its specific degree of ethoxylation, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing hydrophobic compounds and stabilizing emulsions .

Biological Activity

Decaethylene glycol dodecyl ether (C12E10) is a nonionic surfactant widely utilized in various biochemical applications due to its unique properties as an emulsifier, solubilizer, and wetting agent. This compound belongs to the family of polyethylene glycol (PEG) derivatives and is characterized by its ability to reduce surface tension, facilitating the mixing of hydrophilic and hydrophobic substances. Its biological activity has garnered interest in fields such as pharmacology, microbiology, and biochemistry.

  • Chemical Formula : C32H66O11
  • Molecular Weight : 626.86 g/mol
  • CAS Number : 9002-92-0
  • Physical Form : Semi-solid at room temperature

This compound is particularly notable for its amphiphilic nature, which allows it to interact with both water and lipid phases.

This compound exhibits significant biological activity through its surfactant properties. It can disrupt lipid membranes, which is crucial for its applications in virology and microbiology. Studies have shown that it can enhance the virucidal activity of certain disinfectants against lipid-containing viruses by facilitating the extraction of lipids from viral envelopes, leading to viral inactivation .

Case Studies and Research Findings

  • Virucidal Activity :
    • A study investigated the synergistic effects of this compound in combination with other surfactants against various viruses, including herpes simplex virus and respiratory syncytial virus. The results indicated a marked increase in virucidal efficacy when used in mixtures, highlighting its potential as a disinfectant component .
  • Protein Interaction :
    • Research has explored the interactions between this compound and bovine serum albumin (BSA). The findings revealed that the surfactant could significantly alter the conformation of BSA, impacting its biological functions. This interaction is critical for applications in drug delivery systems where protein stability is essential .
  • Micellization Studies :
    • Studies utilizing dynamic light scattering have shown that this compound forms micelles in aqueous solutions, which can encapsulate hydrophobic drugs. This property enhances drug solubility and bioavailability, making it a valuable excipient in pharmaceutical formulations .

Comparative Biological Activity Table

Study Focus Findings Reference
Virucidal ActivityEnhanced efficacy against lipid-containing viruses when combined with other surfactants
Protein InteractionSignificant alteration of BSA conformation affecting biological functions
MicellizationFormation of micelles improves drug solubility and bioavailability

Applications

  • Pharmaceuticals : Used as an excipient to improve drug solubility and stability.
  • Disinfectants : Effective in formulations targeting lipid-enveloped viruses.
  • Biochemical Research : Serves as a molecular tool for studying protein interactions and membrane dynamics.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQWDINDMFMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863903
Record name 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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